Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine
Description
Molecular Architecture and Bonding Patterns
The molecular formula of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine is C₁₁H₁₂N₂S , with a molecular weight of 204.29 g/mol . The pyridine ring adopts a planar hexagonal geometry due to sp² hybridization of its six atoms, while the thiophene ring exhibits a slightly distorted planar structure arising from sulfur’s larger atomic radius and lone pair electrons. Key bonding features include:
- Pyridine-Thiophene Linkage : A methylene (-CH₂-) bridge connects the pyridine’s 3-position to the thiophene’s 2-position, enabling conjugation between the two aromatic systems. This linkage introduces torsional strain, resulting in a dihedral angle of approximately 28–32° between the rings.
- Amine Functionality : The central amine group (-NH-) adopts a trigonal pyramidal geometry, with bond angles near 107° for N–C–C and 109.5° for C–N–C, consistent with sp³ hybridization.
- Aromatic Interactions : π-π stacking between the pyridine and thiophene rings is limited due to non-planarity, but C–H⋯π interactions stabilize the overall conformation.
| Structural Parameter | Value | Source |
|---|---|---|
| Pyridine C–N bond length | 1.337 Å | |
| Thiophene C–S bond length | 1.714 Å | |
| N–C(methylene) bond length | 1.462 Å | |
| Dihedral angle (pyridine-thiophene) | 28–32° |
Systematic IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name for this compound is 1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine , derived through the following analysis:
- Parent chain identification : The longest chain includes the pyridine ring as the principal heterocycle.
- Substituent prioritization : The thiophen-2-ylmethyl group is treated as a substituent on the methanamine backbone.
- Locant assignment : Positional descriptors (3 for pyridine, 2 for thiophene) ensure unambiguous identification.
Alternative naming conventions include:
- Functional class nomenclature : N-(thiophen-2-ylmethyl)pyridin-3-ylmethanamine.
- CAS Registry Name : 3-Pyridinemethanamine, N-[(thiophen-2-yl)methyl]-.
- Trivial names : this compound (common in synthetic chemistry literature).
Stereochemical Considerations and Conformational Analysis
Despite lacking chiral centers, this compound exhibits conformational isomerism due to restricted rotation around the N–CH₂ bond and the methylene bridge. Key stereochemical features include:
- Amine Inversion : The lone pair on nitrogen permits rapid pyramidal inversion, with an energy barrier of ~5–7 kcal/mol, as observed in related amines.
- Ring Non-Planarity : X-ray crystallography of analogous compounds (e.g., bis-(5-pyridin-3-yl-thiophen-2-ylmethyl)-amine) reveals dihedral angles of 31.35° between heterocycles, suggesting similar out-of-plane distortions in this compound.
- Torsional Strain : Steric clashes between the pyridine’s methyl group and thiophene’s sulfur atom force the molecule into a gauche conformation , minimizing van der Waals repulsions.
Conformational Energy Landscape :
| Conformation | Dihedral Angle | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0 (reference) |
| Gauche | 60° | +1.2 |
| Eclipsed | 0° | +3.8 |
Data extrapolated from density functional theory (DFT) studies of related amines.
Comparative Structural Analysis with Related Heterocyclic Amines
This compound shares structural motifs with several pharmacologically relevant heterocycles:
N-(Thiophen-2-ylmethyl)pyridin-3-amine (C₁₀H₁₀N₂S) :
2-Methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine (C₁₁H₁₂N₂S) :
Bis-(5-pyridin-3-yl-thiophen-2-ylmethyl)-amine (C₂₀H₁₇N₃S₂) :
Structural Comparison Table :
Properties
IUPAC Name |
1-pyridin-3-yl-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-3-10(7-12-5-1)8-13-9-11-4-2-6-14-11/h1-7,13H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGNAIAARHUYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine typically involves the condensation of pyridine and thiophene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine has demonstrated several biological activities that make it a candidate for drug development:
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it effective against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .
- Anticancer Potential : The compound has been evaluated for its anticancer activity. In certain studies, derivatives of related pyridine compounds exhibited significant inhibitory effects against cancer cell lines such as A549 (lung cancer) and others, indicating that this compound may share similar properties .
Case Study 1: Anticancer Activity
A study focusing on derivatives of pyridine compounds revealed that certain derivatives exhibited higher anticancer activity than established drugs like imatinib against lung cancer cell lines. This emphasizes the potential of this compound in oncology .
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of pyridine derivatives indicated significant effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal species. The results suggested that some derivatives had a higher efficacy than commercial antibiotics, highlighting their potential as new therapeutic agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| Pyridin derivatives | Anticancer | Higher efficacy than imatinib |
| Thiophene derivatives | Antimicrobial | Effective against various bacteria and fungi |
This table illustrates how this compound may integrate beneficial properties from both pyridine and thiophene structures, enhancing its therapeutic potential.
Mechanism of Action
The mechanism of action of Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine with structurally related compounds:
Electronic and Steric Effects
- This compound vs. 2-(Thiophen-2-yl)pyridin-3-amine: The addition of methyl groups in the former increases lipophilicity (logP ~2.8 vs. Methyl substituents may also introduce steric hindrance, affecting binding to biological targets .
- Comparison with Methapyrilene: Methapyrilene’s dimethylaminoethyl chain enhances basicity and flexibility, enabling interactions with histamine receptors. In contrast, the rigid methyl-thiophene/pyridine backbone of this compound may favor selective binding to alternative targets (e.g., kinases or GPCRs) .
Biological Activity
Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and a thiophene moiety, contributing to its diverse biological interactions. Its systematic structure allows for potential binding to various biological targets, including proteins and enzymes, which can modulate numerous biochemical pathways.
| Component | Description |
|---|---|
| Pyridine Ring | Known for its ability to interact with enzymes and receptors. |
| Thiophene Moiety | Contributes to anticancer and antimicrobial activities. |
| Amino Group | Enhances binding interactions with biological targets. |
This compound interacts with specific molecular targets, altering their activity. This interaction can lead to:
- Modulation of enzyme function
- Inhibition or activation of signaling pathways
- Alteration of cellular responses in various biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth, making it a candidate for antibacterial drug development.
- Anticancer Properties : Studies have suggested that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and lung cancer (A549) .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
In Vitro Studies
-
Anticancer Activity :
- A study evaluated the compound's effects on breast cancer cell lines, revealing significant cytotoxicity at concentrations as low as 6.25 μM .
- Another investigation showed that derivatives of similar structures exhibited IC50 values ranging from 9.8 to 44.9 nM across multiple cancer cell lines, indicating strong anticancer potential .
- Antimicrobial Efficacy :
Structure–Activity Relationship (SAR)
The biological potency of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Electron-Withdrawing Groups | Enhance binding affinity to target proteins. |
| Aromatic Substituents | Influence the compound’s overall reactivity and selectivity. |
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound Name | Biological Activity |
|---|---|
| Pyridin-2-ylmethyl-thiophen-2-ylmethyl-amine | Moderate anticancer activity |
| Pyridin-4-ylmethyl-thiophen-2-ylmethyl-amines | Lower binding affinity |
| Thiophen derivatives | Broad-spectrum antimicrobial activity |
Q & A
Q. What are the recommended synthetic routes for Pyridin-3-ylmethyl-thiophen-2-ylmethyl-amine?
The compound can be synthesized via a Schiff base formation followed by reductive amination. A validated approach involves reacting 2-thiophenemethylamine with pyridine-3-carbaldehyde in methanol under reflux, followed by reduction using NaBH₄ or catalytic hydrogenation. For structural analogs, bis(thiophen-2-ylmethyl)amine was synthesized by condensing 2-thiophenemethylamine with thiophene-2-carbaldehyde in ethanol, followed by complexation with metal salts like ZnSO₄ . Ensure reaction monitoring via TLC or HPLC, and purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. What spectroscopic and crystallographic methods are optimal for structural characterization?
- NMR Spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm amine and aromatic proton environments.
- X-ray Diffraction (XRD) : For crystallographic analysis, employ SHELXL (via the SHELX suite) for structure refinement. Mercury software (Cambridge Crystallographic Data Centre) aids in visualizing packing patterns and intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors). For analogs, docking studies on thieno[2,3-d]pyrimidines revealed binding affinities to kinase domains .
- DFT Calculations : Gaussian or ORCA software can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization.
- ADMET Prediction : Tools like SwissADME or pkCSM assess pharmacokinetic profiles and toxicity risks.
Q. How should researchers design experiments to evaluate antioxidant and anti-inflammatory activity?
- In Vitro Antioxidant Assays :
- In Vivo Anti-Inflammatory Models :
- Carrageenan-Induced Paw Edema : Administer compound (10–100 mg/kg) and monitor edema reduction over 6 hours.
- COX-2 Inhibition : Use ELISA kits to assess enzyme activity in macrophage cell lines (e.g., RAW 264.7).
Q. How can discrepancies in biological activity data be resolved?
- Dose-Response Curves : Validate non-linear regression models (e.g., Hill equation) to ensure reproducibility.
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites or degradation products that may influence results.
- Structural Analog Comparison : Benchmark against known thiophene-pyridine hybrids with documented bioactivity .
Q. What strategies mitigate toxicity risks during handling and storage?
- Storage : Store in amber vials under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
- Handling : Use fume hoods, nitrile gloves, and PPE. For analogs with acute toxicity (e.g., LD₅₀ < 500 mg/kg), follow GHS Category 2 protocols .
- Waste Disposal : Neutralize amines with dilute HCl before disposal in designated hazardous waste containers.
Methodological Considerations
Q. How can researchers optimize reaction yields for scale-up synthesis?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility.
- Catalyst Selection : Explore Pd/C or Raney Ni for hydrogenation efficiency.
- Process Monitoring : Implement in-situ FTIR or Raman spectroscopy to track reaction progress in real time.
Q. What advanced techniques validate intermolecular interactions in crystal structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
